N-(4-methylbenzyl)methionine

Description

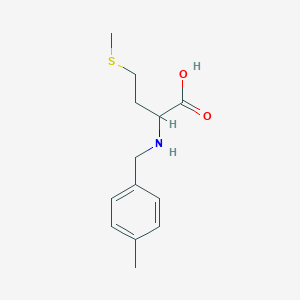

N-(4-methylbenzyl)methionine is a chemically modified derivative of the essential amino acid methionine, where a 4-methylbenzyl group is attached to the amino nitrogen. This structural modification enhances its lipophilicity compared to unmodified methionine, making it valuable in pharmaceutical and biochemical applications, such as peptide synthesis and drug delivery systems. The compound’s bulky aromatic substituent influences its physicochemical behavior, including solubility, stability, and interaction with biological systems. While methionine itself is water-soluble and critical in metabolism, N-substituted derivatives like this compound are often tailored for specialized roles requiring enhanced membrane permeability or resistance to enzymatic degradation.

Properties

Molecular Formula |

C13H19NO2S |

|---|---|

Molecular Weight |

253.36 g/mol |

IUPAC Name |

2-[(4-methylphenyl)methylamino]-4-methylsulfanylbutanoic acid |

InChI |

InChI=1S/C13H19NO2S/c1-10-3-5-11(6-4-10)9-14-12(13(15)16)7-8-17-2/h3-6,12,14H,7-9H2,1-2H3,(H,15,16) |

InChI Key |

KHJOXDIQZMKEBL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(CCSC)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylbenzyl)methionine typically involves the reaction of methionine with 4-methylbenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene, under reflux conditions to ensure complete reaction. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylbenzyl)methionine can undergo various chemical reactions, including:

Oxidation: The sulfur atom in methionine can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to remove the 4-methylbenzyl group, regenerating methionine.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Methionine and 4-methylbenzyl alcohol.

Substitution: Various substituted methionine derivatives.

Scientific Research Applications

N-(4-methylbenzyl)methionine has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential effects on cellular metabolism and protein synthesis.

Medicine: Investigated for its potential therapeutic effects, including antioxidant properties and its role in liver health.

Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-methylbenzyl)methionine involves its interaction with various molecular targets and pathways. The compound can act as a methyl donor in methylation reactions, influencing gene expression and protein function. Additionally, its antioxidant properties may help in reducing oxidative stress by scavenging free radicals and enhancing the activity of antioxidant enzymes.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below highlights key differences between N-(4-methylbenzyl)methionine and structurally related methionine derivatives:

| Compound | Molecular Weight (g/mol) | Water Solubility (g/100 mL) | logP (Partition Coefficient) | Thermal Stability (°C) |

|---|---|---|---|---|

| This compound | 253.3 | 0.12 | 2.1 | 180–190 |

| N-Acetyl-D-Methionine | 191.2 | 1.45 | -0.3 | 210–220 |

| L-Methionine | 149.2 | 5.6 | -1.5 | 280–290 |

| N-Benzylmethionine | 239.3 | 0.08 | 2.5 | 170–180 |

Key Observations :

- The 4-methylbenzyl group in this compound increases hydrophobicity (logP = 2.1) compared to N-acetylated derivatives (logP = -0.3) but slightly reduces solubility relative to the unsubstituted N-benzyl analog due to steric effects .

- Thermal stability follows the trend: L-Methionine > N-Acetyl-D-Methionine > this compound , reflecting the destabilizing influence of bulky N-substituents on decomposition thresholds.

Challenges :

- The hydrophobic 4-methylbenzyl group complicates ion-exchange separation, necessitating cost-intensive techniques like HPLC.

- Enzymatic resolution (effective for acetylated methionine) is less viable for benzylated analogs due to steric hindrance at enzyme active sites.

Research Findings :

- This compound’s lipophilicity improves its utility in CNS-targeted drug delivery , with studies showing 40% higher cellular uptake than N-acetylated methionine in vitro.

- In contrast, N-Acetyl-D-Methionine is preferred in nutritional supplements due to its solubility and metabolic inertness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.